molecular formula C12H17ClN2 B11819957 (2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine

(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine

Cat. No.: B11819957
M. Wt: 224.73 g/mol
InChI Key: SGVKWPSGJHWMGH-PIJUOVFKSA-N
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Description

(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 4-chlorophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and piperidine.

    Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions and large-scale reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    4-chlorobenzylamine: Contains a 4-chlorophenyl group attached to an amine.

    N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

Uniqueness

(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine is unique due to the specific arrangement of the 4-chlorophenyl group and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H17ClN2/c13-10-3-1-9(2-4-10)7-12-8-11(14)5-6-15-12/h1-4,11-12,15H,5-8,14H2/t11?,12-/m1/s1

InChI Key

SGVKWPSGJHWMGH-PIJUOVFKSA-N

Isomeric SMILES

C1CN[C@@H](CC1N)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CNC(CC1N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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